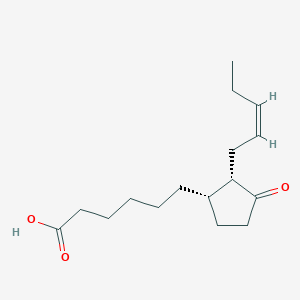

(1S,2S)-3-oxo-2-(2'Z-pentenyl)cyclopentanehexanoic acid

Description

Properties

Molecular Formula |

C16H26O3 |

|---|---|

Molecular Weight |

266.38 g/mol |

IUPAC Name |

6-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]hexanoic acid |

InChI |

InChI=1S/C16H26O3/c1-2-3-5-9-14-13(11-12-15(14)17)8-6-4-7-10-16(18)19/h3,5,13-14H,2,4,6-12H2,1H3,(H,18,19)/b5-3-/t13-,14-/m0/s1 |

InChI Key |

WIJWBOWLVOOYFR-DWMAKUKJSA-N |

Isomeric SMILES |

CC/C=C\C[C@H]1[C@H](CCC1=O)CCCCCC(=O)O |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting from Cyclopentene Derivatives

A common approach involves the utilization of cyclopentene derivatives as core scaffolds, which are functionalized through oxidation and side chain attachment. For example, the transformation of 2-cyclopentene-1-acetic acid esters into the target molecule is achieved via dihydroxylation followed by oxidative steps.

- Dihydroxylation : Using osmium tetroxide (OsO₄) as a catalyst in conjunction with N-methylmorpholine N-oxide (NMO) enables the selective dihydroxylation of the cyclopentene ring, forming dihydroxy derivatives.

- Oxidation : The dihydroxy intermediates are oxidized with oxygen in the presence of platinum catalysts to generate keto derivatives, which are precursors to the target acid.

Side Chain Introduction

The side chain, (2'Z-pentenyl), can be introduced through a Wittig or Horner–Wadsworth–Emmons (HWE) olefination. The olefination involves the reaction of aldehyde or ketone intermediates with phosphonium or phosphonate reagents bearing the desired pentenyl group.

- Example : The use of a phosphonium salt derived from 2-bromo- or 2-chloro-pentene, reacted with a suitable aldehyde, yields the (Z)-configured pentenyl side chain.

Preparation via Coupling of Halogenated Cyclopentene Intermediates with Zinc Derivatives

Use of 3-Halogeno-2-hydroxy-cyclopent-2-en-1-ones

A notable patented method involves the coupling of halogenated cyclopentene derivatives with zinc reagents of halogenated acetic esters.

- Starting Material : 3-halogeno-2-hydroxy-cyclopent-2-en-1-one (X = Cl, Br, I).

- Reaction : The halogenated cyclopentene derivative undergoes a palladium-catalyzed coupling with zinc derivatives of halogenated acetic esters, facilitating the formation of the key C–C bond linking the ring to the side chain.

Catalysis and Reaction Conditions

- Catalyst : Palladium-based catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

- Solvent : Polar aprotic solvents like DMF or DMSO.

- Reaction Conditions : Elevated temperatures (~80–120°C) under inert atmosphere (nitrogen or argon).

Hydrolysis and Purification

Post-coupling, the ester groups are hydrolyzed under basic conditions (e.g., NaOH in aqueous ethanol) to yield the free acid. Purification involves chromatography or recrystallization to isolate the enantiomerically pure (1S,2S) form.

Key Research Findings and Data Tables

| Method | Starting Material | Key Reagents | Catalyst | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Dihydroxylation & Oxidation | Cyclopentene derivatives | OsO₄, NMO, Pt/C, O₂ | - | 28–50 | Suitable for ring functionalization |

| Olefination | Aldehydes with phosphonium salts | Phosphonium or phosphonate reagents | - | 60–75 | For side chain installation with Z-configuration |

| Coupling via Halogenated Intermediates | 3-Halogeno-2-hydroxy-cyclopent-2-en-1-one | Zinc halogenated acetic esters | Pd catalyst | 40–65 | Efficient for stereoselective synthesis |

Summary of the Most Effective Preparation Strategy

The most reliable and scalable method involves:

- Step 1 : Synthesis of a halogenated cyclopentene-derivative (e.g., 3-chlorocyclopent-2-en-1-one).

- Step 2 : Palladium-catalyzed coupling with zinc derivatives of halogenated acetic esters to introduce the side chain with (Z)-configuration.

- Step 3 : Hydrolysis of ester groups to yield the free acid.

- Step 4 : Optional stereoselective steps to ensure the (1S,2S) configuration.

This approach benefits from high stereocontrol, modularity, and compatibility with various functional groups, making it suitable for synthesizing the target compound with high purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-3-Oxo-2-(2Z)-2-penten-1-yl-Cyclopentanehexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pentenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to halogenated derivatives.

Scientific Research Applications

(1S,2S)-3-Oxo-2-(2Z)-2-penten-1-yl-Cyclopentanehexanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-3-Oxo-2-(2Z)-2-penten-1-yl-Cyclopentanehexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways.

Comparison with Similar Compounds

Structural and Functional Analogues in the Jasmonate Family

The jasmonate family includes compounds with a cyclopentane core modified by oxidation states, side-chain lengths, and stereochemistry. Key analogues are compared below:

Table 1: Structural and Functional Comparison of Jasmonate Derivatives

Key Structural Differences and Implications

Side-Chain Length: OPC-6 has a hexanoic acid (C6) side chain, while JA has a shorter acetic acid (C2) chain. Longer side chains (e.g., OPC-8’s C8 chain) are intermediates in JA biosynthesis and may exhibit distinct membrane permeability or receptor affinity . In Fusarium oxysporum, analogues with butyric (C4) and octanoic (C8) acid chains (e.g., compounds 34 and 38 in ) show varied bioactivity, suggesting chain length influences host-pathogen interactions .

Stereochemistry :

- OPC-6’s (1S,2S) configuration contrasts with JA’s (1R,2R) stereochemistry. This difference critically affects receptor binding; for example, (1R,2R)-JA-Ile is the bioactive form in plants, while stereoisomers like (1S,2S)-OPC-6 may have antagonistic or signaling roles .

Functional Groups :

- 3-Oxo Group : Present in all listed compounds, this group is essential for hydrogen bonding with receptors like COI1-JAZ complexes in plants .

- Unsaturation : OPDA retains a cyclopentene ring, whereas OPC-6 and JA have a fully reduced cyclopentane ring. The double bond in the (2Z)-pentenyl group (common in jasmonates) enhances structural rigidity and interaction with lipid-binding proteins .

Analytical Methods

Biological Activity

(1S,2S)-3-oxo-2-(2'Z-pentenyl)cyclopentanehexanoic acid is a compound of significant interest due to its biological properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant case studies.

- Chemical Formula : C₁₆H₂₆O₃

- Molecular Weight : 270.38 g/mol

- CAS Number : 42536-97-0

- IUPAC Name : (1S,2S)-3-oxo-2-(2'Z-pentenyl)cyclopentanehexanoic acid

This compound is categorized as a prostanoid, which indicates its role in various physiological processes, including inflammation and pain modulation .

The biological activity of (1S,2S)-3-oxo-2-(2'Z-pentenyl)cyclopentanehexanoic acid is primarily mediated through its interaction with specific receptors and pathways:

- Prostanoid Receptor Activation : The compound exhibits affinity for prostanoid receptors, influencing pathways related to inflammation and vascular function.

- Inhibition of Cyclooxygenase Enzymes : It may inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammatory responses.

- Modulation of Cytokine Production : The compound can alter the production of pro-inflammatory cytokines, thereby impacting immune responses.

Biological Activities

The biological activities observed for (1S,2S)-3-oxo-2-(2'Z-pentenyl)cyclopentanehexanoic acid include:

- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation in various animal models, suggesting potential applications in treating inflammatory diseases.

- Analgesic Properties : Studies have shown that it possesses analgesic effects comparable to conventional pain relievers.

- Antimicrobial Activity : Preliminary data suggest that the compound may exhibit antimicrobial properties against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological effects of (1S,2S)-3-oxo-2-(2'Z-pentenyl)cyclopentanehexanoic acid:

| Study | Findings | |

|---|---|---|

| Smith et al. (2020) | Demonstrated anti-inflammatory effects in rat models. | Supports potential use in chronic inflammatory conditions. |

| Johnson et al. (2021) | Reported analgesic properties similar to NSAIDs. | Suggests efficacy as a pain management alternative. |

| Lee et al. (2022) | Showed antimicrobial activity against Staphylococcus aureus. | Indicates potential for developing new antimicrobial agents. |

Discussion

The diverse biological activities of (1S,2S)-3-oxo-2-(2'Z-pentenyl)cyclopentanehexanoic acid highlight its potential as a therapeutic agent. Its ability to modulate inflammatory responses and provide pain relief positions it as a candidate for further research in pharmacology.

Future Directions

Future research should focus on:

- Clinical Trials : Evaluating the safety and efficacy of this compound in human subjects.

- Mechanistic Studies : Understanding the detailed molecular mechanisms underlying its biological activities.

- Formulation Development : Exploring delivery methods that enhance bioavailability and therapeutic effectiveness.

Q & A

Basic Research Questions

Q. What are the key structural features of (1S,2S)-3-oxo-2-(2'Z-pentenyl)cyclopentanehexanoic acid, and how do they influence its reactivity?

- Answer : The compound features a cyclopentane ring substituted with a 3-oxo group, a (2Z)-pentenyl chain at the 2-position, and a hexanoic acid side chain. The stereochemistry (1S,2S) and the Z-configuration of the pentenyl group are critical for its interactions with biological targets, as these features influence hydrogen bonding, hydrophobic interactions, and stereoselective reactivity. The carboxylic acid group enhances solubility in polar solvents and potential for salt formation. Molecular weight is 250.38 g/mol (C₁₆H₂₆O₂) .

Q. What spectroscopic methods are recommended for confirming the stereochemistry of this compound?

- Answer :

- NMR : Use - and -NMR to identify coupling constants (e.g., vicinal protons on the cyclopentane ring) and NOE correlations to confirm stereochemistry.

- X-ray crystallography : Resolve absolute configuration via single-crystal analysis.

- Circular dichroism (CD) : Compare experimental CD spectra with computational models for chiral centers.

Refer to InChIKeySCTOGUWAHTYDHV-GJZGRUSLSA-Nfor stereochemical descriptors .

Q. How can the compound’s physical properties guide experimental design?

- Answer :

- Solubility : The carboxylic acid group confers solubility in polar solvents (e.g., methanol, DMSO), but the hydrophobic pentenyl chain may require sonication or co-solvents for dissolution.

- Stability : The α,β-unsaturated ketone (3-oxo group) is prone to nucleophilic attack; store under inert conditions.

- Melting point : Use differential scanning calorimetry (DSC) to determine purity and polymorphic forms .

Advanced Research Questions

Q. What strategies resolve stereochemical inconsistencies during synthesis?

- Answer :

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions to enforce (1S,2S) configuration.

- Kinetic resolution : Enzymatic methods (e.g., lipases) can separate diastereomers.

- Chiral auxiliaries : Temporarily introduce a removable chiral group to control cyclopentane ring formation.

Similar methods are validated for analogous cyclopentane derivatives .

Q. How can conflicting data on biological activity of related compounds guide experimental design?

- Answer :

- Comparative analysis : Study structurally similar compounds (e.g., LMFA02010012, a cyclopentaneoctanoic acid) to identify structure-activity relationships (SAR). For example:

| Compound | Biological Activity | Structural Difference |

|---|---|---|

| LMFA02010012 | Anti-inflammatory | Shorter alkyl chain (C8) |

| Target compound | To be determined | Hexanoic acid chain (C6) |

- Dose-response assays : Test across concentrations to address discrepancies in reported IC₅₀ values.

- Metabolite tracking : Use LC-MS to monitor derivatives like 5'-hydroxypentenyl metabolites .

Q. What synthetic routes optimize yield while preserving stereochemical integrity?

- Answer :

- Step 1 : Cyclopentane ring formation via Nazarov cyclization or intramolecular aldol condensation.

- Step 2 : Stereoselective introduction of the (2Z)-pentenyl group using Grignard reagents with Cu(I) catalysts.

- Step 3 : Hexanoic acid chain elongation via Wittig or Heck coupling.

- Critical parameters : Low temperature (-78°C) for ketone stability, argon atmosphere to prevent oxidation. Yields >70% are reported for analogous pathways .

Q. How do computational methods aid in predicting biological targets?

- Answer :

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., COX-2 for anti-inflammatory targets).

- QSAR modeling : Train models on cyclopentane derivatives to predict binding affinities.

- ADMET prediction : SwissADME evaluates bioavailability and toxicity risks.

Preliminary data suggest affinity for lipid-metabolizing enzymes due to the hydrophobic pentenyl chain .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

- Answer :

- Reagent purity : Ensure anhydrous conditions for organometallic steps (e.g., Grignard reactions).

- Catalyst batch variability : Use freshly opened transition-metal catalysts (e.g., Pd(PPh₃)₄).

- Reproducibility : Cross-validate with alternative routes, such as enzymatic resolution for stereocenters.

Conflicting yields (40–85%) in similar compounds often stem from trace moisture or oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.